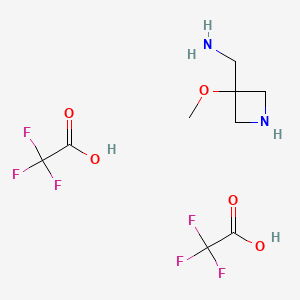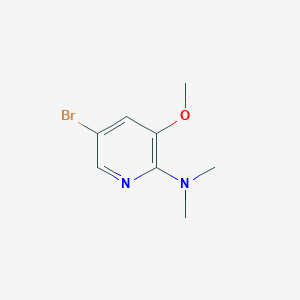
(3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound consists of a methoxy-substituted azetidine ring attached to a methanamine group, and it is stabilized as a bis(trifluoroacetic acid) salt. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its significant ring strain, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyazetidin-3-yl)methanamine typically involves the formation of the azetidine ring followed by the introduction of the methoxy and methanamine groups. One common synthetic route includes the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. The methoxy group can be introduced via methylation reactions, and the methanamine group can be added through reductive amination.
Industrial Production Methods
Industrial production of (3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bis(trifluoroacetic acid) salt form is typically obtained by treating the free base with trifluoroacetic acid.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyazetidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Methoxyazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (3-Methoxyazetidin-3-yl)methanamine is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for producing polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3-Methoxyazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The azetidine ring’s ring strain can facilitate binding to enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methanamine groups can further influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the methoxy and methanamine groups.
(3-Hydroxyazetidin-3-yl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.
(3-Methoxyazetidin-3-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
(3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) is unique due to the combination of the methoxy-substituted azetidine ring and the methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
(3-methoxyazetidin-3-yl)methanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2C2HF3O2/c1-8-5(2-6)3-7-4-5;2*3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAVXCXWUPBVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302483.png)
